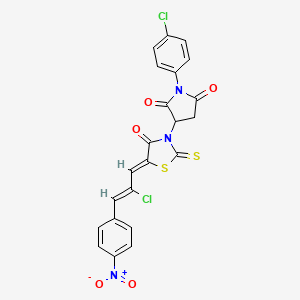

Anticancer agent 44

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H13Cl2N3O5S2 |

|---|---|

Molecular Weight |

534.4 g/mol |

IUPAC Name |

3-[(5Z)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C22H13Cl2N3O5S2/c23-13-3-7-15(8-4-13)25-19(28)11-17(20(25)29)26-21(30)18(34-22(26)33)10-14(24)9-12-1-5-16(6-2-12)27(31)32/h1-10,17H,11H2/b14-9-,18-10- |

InChI Key |

PBSVKERUYIKDFM-CAAMVKPLSA-N |

Isomeric SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N3C(=O)/C(=C/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/Cl)/SC3=S |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N3C(=O)C(=CC(=CC4=CC=C(C=C4)[N+](=O)[O-])Cl)SC3=S |

Origin of Product |

United States |

Foundational & Exploratory

Zenvusertib (AC-44): A Potent PLK1 Inhibitor for Targeted Cancer Therapy

A Technical Guide on the Mechanism of Action

This document provides a comprehensive overview of the preclinical data and mechanism of action for Zenvusertib (AC-44), a novel and highly selective inhibitor of Polo-like kinase 1 (PLK1). The information presented is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Introduction

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis. Its functions include the regulation of mitotic entry, spindle assembly, chromosome segregation, and cytokinesis. Overexpression of PLK1 is a well-documented oncogenic driver in a multitude of human cancers, including breast, lung, colorectal, and pancreatic cancers, and is often associated with poor prognosis. The critical role of PLK1 in cell division and its dysregulation in cancer make it a compelling target for therapeutic intervention.

Zenvusertib (AC-44) has been developed as a potent and selective small-molecule inhibitor of PLK1. This guide details the core mechanism of action, supported by quantitative data from a series of preclinical studies designed to characterize its cellular and in vivo activity.

Core Mechanism of Action

Zenvusertib (AC-44) functions as an ATP-competitive inhibitor of the PLK1 kinase domain. By binding to the ATP-binding pocket of PLK1, Zenvusertib prevents the phosphorylation of downstream substrates essential for mitotic progression. This inhibition leads to a cascade of cellular events, culminating in mitotic arrest and apoptosis in cancer cells. The primary mechanism can be summarized in the following key steps:

-

PLK1 Kinase Inhibition: Zenvusertib directly inhibits the catalytic activity of PLK1.

-

Mitotic Arrest: The inhibition of PLK1 function prevents the proper formation of the mitotic spindle and the segregation of chromosomes, leading to cell cycle arrest in the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancerous cells.

Signaling Pathway

The inhibition of PLK1 by Zenvusertib (AC-44) disrupts a critical signaling cascade required for mitosis. PLK1 is activated by Aurora A and its cofactor Bora, initiating a series of phosphorylation events.[1] Zenvusertib's interference with this pathway prevents the activation of downstream effectors, including the cell division cycle 25 (Cdc25) phosphatases, which are necessary for activating the Cyclin B-CDK1 complex that drives mitotic entry.[2] This leads to a failure in centrosome maturation, spindle assembly, and sister chromatid cohesion, ultimately causing the cell to arrest in mitosis.[3][4]

Caption: Zenvusertib (AC-44) inhibition of the PLK1 signaling pathway.

Quantitative Data Summary

The preclinical efficacy of Zenvusertib (AC-44) has been evaluated through a series of in vitro and in vivo studies. The data consistently demonstrate potent and selective activity against a range of cancer cell lines and significant tumor growth inhibition in xenograft models.

Table 1: In Vitro Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) of Zenvusertib (AC-44) was determined in a panel of human cancer cell lines after 72 hours of continuous exposure.

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 8.5 |

| A549 | Non-Small Cell Lung | 12.3 |

| MCF-7 | Breast Cancer | 15.1 |

| HCT116 | Colorectal Carcinoma | 9.8 |

| PANC-1 | Pancreatic Cancer | 20.4 |

| BJ-hTERT | Normal Fibroblast | > 10,000 |

Table 2: Kinase Selectivity Profile

The selectivity of Zenvusertib (AC-44) was assessed against a panel of over 200 human kinases at a concentration of 1 µM.

| Kinase | % Inhibition at 1 µM |

| PLK1 | 98% |

| PLK2 | 25% |

| PLK3 | 31% |

| Aurora A | <10% |

| Aurora B | <10% |

| CDK1/Cyclin B | <5% |

| Other kinases | <10% for >95% of panel |

Table 3: In Vivo Efficacy in HCT116 Xenograft Model

The antitumor activity of Zenvusertib (AC-44) was evaluated in a subcutaneous HCT116 colorectal cancer xenograft model in immunodeficient mice.

| Treatment Group | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) | Body Weight Change (%) |

| Vehicle | - | 0 | +1.2 |

| Zenvusertib (AC-44) | 10 | 45 | -0.5 |

| Zenvusertib (AC-44) | 25 | 78 | -2.1 |

| Zenvusertib (AC-44) | 50 | 95 | -4.8 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability Assay

Objective: To determine the cytotoxic effect of Zenvusertib (AC-44) on cancer and normal cell lines.

Protocol:

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Zenvusertib (AC-44) was serially diluted in culture medium and added to the wells. A vehicle control (0.1% DMSO) was also included.

-

Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.

-

Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

In Vivo Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of Zenvusertib (AC-44).[5]

Protocol:

-

Cell Implantation: 5 x 10^6 HCT116 cells in 100 µL of Matrigel were subcutaneously injected into the flank of female athymic nude mice.

-

Tumor Growth: Tumors were allowed to grow to an average volume of 150-200 mm³.

-

Randomization and Dosing: Mice were randomized into treatment groups (n=8 per group). Zenvusertib (AC-44), formulated in 0.5% methylcellulose, was administered orally (p.o.) once daily (QD) for 21 days.

-

Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.

-

Endpoint: The study was terminated when tumors in the vehicle control group reached approximately 2000 mm³. Tumor Growth Inhibition (TGI) was calculated at the end of the treatment period.

Caption: Workflow for the in vivo xenograft efficacy study.

Conclusion

Zenvusertib (AC-44) is a potent and selective inhibitor of PLK1 with a clear mechanism of action centered on the disruption of mitotic progression. The compound demonstrates significant cytotoxic activity against a range of cancer cell lines while sparing normal cells, and robust in vivo efficacy in a colorectal cancer xenograft model. These findings underscore the therapeutic potential of Zenvusertib (AC-44) as a targeted agent for the treatment of cancers with PLK1 overexpression. Further preclinical development, including combination studies and biomarker identification, is warranted to fully elucidate its clinical potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]

- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Anticancer Agent Dp44mT: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted mechanism of action of the potent anticancer agent, Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT). Developed for researchers, scientists, and professionals in drug development, this document consolidates key quantitative data, detailed experimental protocols, and visual representations of its complex biological interactions.

Introduction: The Emergence of a Potent Thiosemicarbazone

Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone, known as Dp44mT, is a first-generation lead compound from the di-2-pyridylketone thiosemicarbazone (DpT) class of chelators. It has demonstrated potent and selective anti-tumor and anti-metastatic activity in a range of preclinical studies.[1][2][3] Unlike earlier iron chelators such as desferrioxamine (DFO), which showed limited efficacy due to low lipophilicity, Dp44mT's design allows for greater membrane permeability, enabling it to exert its cytotoxic effects within cancer cells.[3] Its mechanism is complex, extending beyond simple iron depletion to involve the generation of reactive oxygen species, lysosomal disruption, and interference with critical cellular signaling pathways.

Synthesis of Dp44mT

The synthesis of Dp44mT is achieved through standard, established chemical procedures.[1] The general methodology involves a condensation reaction between a ketone and a thiosemicarbazide.

General Synthesis Protocol

The synthesis of Dp44mT is typically performed by reacting di-2-pyridylketone with 4,4-dimethyl-3-thiosemicarbazide. The reaction is generally carried out in an alcoholic solvent, often with a catalytic amount of acid, followed by reflux. The resulting product is then purified, typically through recrystallization, to yield the final compound. Characterization is confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Caption: General synthesis workflow for Dp44mT.

Quantitative Efficacy: In Vitro Cytotoxicity

Dp44mT exhibits potent cytotoxic activity against a wide array of human cancer cell lines, often at nanomolar concentrations. Its selectivity is notable, showing significantly lower toxicity towards non-cancerous cells. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time | Reference |

| Cancer Cell Lines | ||||

| HL-60 | Promyelocytic Leukemia | 2 - 9 | 72h | |

| MCF-7 | Breast Adenocarcinoma | 2 - 9 | 72h | |

| HCT116 | Colorectal Carcinoma | 2 - 9 | 72h | |

| MDA-MB-231 | Breast Adenocarcinoma | ~100 | 72h | |

| U87 | Glioblastoma | < 100 | 24-72h | |

| U251 | Glioblastoma | < 100 | 24-72h | |

| HT29 | Colorectal Adenocarcinoma | > 1000 | 48h | |

| Non-Cancer Cell Lines | ||||

| H9c2 | Rat Cardiac Myoblasts | 124 ± 49 | 72h | |

| 3T3 | Mouse Fibroblasts | 157 ± 51 | 72h | |

| MCF-12A | Healthy Mammary Epithelial | > 10,000 | 72h |

Multifaceted Mechanism of Action

The anticancer activity of Dp44mT is not attributed to a single mode of action but rather a coordinated assault on multiple cellular processes critical for cancer cell survival and proliferation.

Metal Chelation and Redox Cycling

Dp44mT is a lipophilic chelator that binds intracellular iron and copper. The resulting metal-Dp44mT complexes are redox-active. Specifically, the Cu[Dp44mT] complex is highly effective at generating reactive oxygen species (ROS), such as hydroxyl radicals, particularly under the acidic conditions found in lysosomes. This surge in ROS induces significant oxidative stress, leading to cellular damage and apoptosis.

Lysosomal Disruption and Autophagy Impairment

A key feature of Dp44mT's mechanism is its ability to target and destabilize lysosomes. Dp44mT is lysosomotropic, meaning it accumulates within these acidic organelles. The localized generation of ROS by Cu[Dp44mT] complexes leads to lysosomal membrane permeabilization (LMP). This disruption releases cathepsins and other hydrolytic enzymes into the cytosol, triggering apoptosis.

Furthermore, Dp44mT uniquely overcomes the pro-survival functions of autophagy. It achieves this through a dual mechanism: it persistently induces the synthesis of autophagosomes while simultaneously impairing their degradation by disrupting lysosomes. This prevents the fusion of autophagosomes with lysosomes, a critical step for completing the autophagic process, ultimately turning this survival pathway into a death-promoting one.

Caption: Dp44mT mechanism: lysosomal targeting and autophagy disruption.

Overcoming Multidrug Resistance (MDR)

Dp44mT has shown remarkable efficacy in overcoming multidrug resistance, particularly that mediated by P-glycoprotein (Pgp). In resistant cells, Pgp is often localized to the lysosomal membrane where it actively pumps substrates into the organelle. Dp44mT is a substrate for Pgp, which "hijacks" the pump's activity to enhance its own accumulation within the lysosomes of resistant cells. This leads to a potent, targeted destruction of the lysosome and overcomes the resistance mechanism.

Modulation of Key Signaling Pathways

Recent studies have revealed that Dp44mT's effects are also mediated through the modulation of critical cancer-related signaling pathways:

-

AMPK Pathway: Dp44mT activates the AMP-activated protein kinase (AMPK), a cellular energy sensor with tumor-suppressive functions. This activation, mediated by the upstream kinase LKB1, leads to the inhibition of fatty acid and protein synthesis and the induction of autophagy, representing a cellular stress response to the drug.

-

Topoisomerase IIα Inhibition: Dp44mT can selectively poison DNA topoisomerase IIα, an enzyme critical for DNA replication and repair. This action contributes to DNA double-strand breaks and cell cycle arrest, adding another layer to its cytotoxic profile.

-

RORA-NDRG2-STAT3 Axis: In glioma, Dp44mT has been shown to bind to and activate the RAR-related orphan receptor A (RORA). This upregulates the expression of the tumor suppressor N-myc downstream-regulated gene 2 (NDRG2), which in turn suppresses inflammatory signaling via the IL-6/JAK2/STAT3 pathway.

-

mTOR Pathway: The agent effectively induces apoptosis in colorectal carcinoma cells by inhibiting the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.

Caption: Overview of signaling pathways modulated by Dp44mT.

Key Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the activity of Dp44mT.

Cell Viability and Proliferation Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

-

Protocol:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of Dp44mT (and appropriate vehicle controls) for a specified duration (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

-

Calculate cell viability as a percentage relative to the untreated control and determine IC50 values.

-

Iron Mobilization Assay

-

Principle: Quantifies the ability of a chelator to remove iron from cells.

-

Protocol:

-

Pre-label cells with radioactive iron (⁵⁹Fe) by incubating them with ⁵⁹Fe-transferrin for several hours at 37°C.

-

Wash the cells extensively with ice-cold buffer to remove extracellular ⁵⁹Fe.

-

Re-incubate the pre-labeled cells with medium containing Dp44mT or a control vehicle for a defined period (e.g., 3 hours).

-

Collect the supernatant (containing mobilized ⁵⁹Fe) and lyse the cells (containing retained ⁵⁹Fe).

-

Measure the radioactivity in both fractions using a γ-scintillation counter.

-

Calculate the percentage of ⁵⁹Fe mobilized from the cells relative to the total cellular ⁵⁹Fe.

-

Cell Cycle Analysis

-

Principle: Uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.

-

Protocol:

-

Treat cells with Dp44mT for the desired time.

-

Harvest cells (including floating cells) and wash with PBS.

-

Fix the cells in ice-cold ethanol (e.g., 70%) to permeabilize the membranes.

-

Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.

-

Model the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

-

References

"Anticancer agent 44" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 44, also known as compound 2a, is a synthetic benzochromene derivative that has demonstrated significant cytotoxic and pro-apoptotic activities against various human cancer cell lines. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and biological activities, with a focus on its potential as a therapeutic agent in oncology. The information presented herein is compiled from preclinical research and is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is chemically identified as 2-((5-chloro-2-hydroxyphenyl)amino)-5,7-dichloro-11H-benzo[1][2]chromeno[2,3-b]pyridin-11-one. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 2770943-86-5 |

| Molecular Formula | C₂₂H₁₃Cl₂N₃O₅S₂ |

| Molecular Weight | 534.39 g/mol |

Table 1: Chemical and Physical Properties of this compound.

Synthesis

A general synthetic route for benzochromene derivatives involves a multi-component reaction. While the specific synthesis of this compound is proprietary, a representative protocol for similar compounds is provided below.

General Experimental Protocol for Synthesis of Benzochromene Derivatives

A mixture of an appropriate arylaldehyde, malononitrile, and 2-naphthol is subjected to a three-component reaction in the presence of a suitable catalyst, such as 1,4-bis(4-ferrocenylbutyl)piperazine. The reaction mixture is typically refluxed in a solvent like ethanol. Upon completion, the product is isolated and purified using standard techniques like recrystallization or column chromatography.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic effects against a range of human cancer cell lines, with IC₅₀ values in the micromolar range.[3] Its primary mechanism of action is the induction of apoptosis.

In Vitro Cytotoxicity

Studies have shown that benzochromene derivatives, including compounds structurally related to this compound, display significant growth inhibitory effects on various cancer cell lines. The IC₅₀ values for a series of these compounds were found to be between 4.6 and 21.5 µM.[3]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | Data not available for specific agent |

| HT-29 | Colorectal Cancer | 60 (for a related derivative)[4] |

| Other cell lines | Various | 4.6 - 21.5 (for a series of derivatives) |

Table 2: In Vitro Cytotoxicity of Benzochromene Derivatives against Human Cancer Cell Lines.

Induction of Apoptosis

The cytotoxic activity of this compound and related benzochromene derivatives is primarily mediated through the induction of apoptosis. This programmed cell death is characterized by morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases.

Acridine Orange/Ethidium Bromide (AO/EB) Staining:

-

Cancer cells are seeded in a 6-well plate and treated with the test compound at its IC₅₀ concentration for a specified duration.

-

The cells are then harvested and washed with phosphate-buffered saline (PBS).

-

A solution of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL) in PBS is added to the cell suspension.

-

The stained cells are observed under a fluorescence microscope to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence characteristics.

Annexin V-PE/7-AAD Staining:

-

Following treatment with the test compound, cells are collected and resuspended in binding buffer.

-

Annexin V-PE and 7-AAD are added to the cell suspension, and the mixture is incubated in the dark.

-

The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Signaling Pathways

The induction of apoptosis by benzochromene derivatives involves the modulation of key signaling pathways. Studies on related compounds have shown an increased Bax/Bcl-2 ratio and the activation of caspase-3, -8, and -9, suggesting the involvement of both the intrinsic and extrinsic apoptotic pathways.

Conclusion

This compound, a benzochromene derivative, demonstrates promising anticancer properties through the induction of apoptosis in various cancer cell lines. Its mechanism of action appears to involve the modulation of key apoptotic signaling pathways. The data presented in this technical guide highlight the potential of this compound as a lead for the development of novel anticancer therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, anti-proliferative properties and DNA binding of benzochromene derivatives: Increased Bax/Bcl-2 ratio and caspase-dependent apoptosis in colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Target Identification and Validation of Anticancer Agent 44 (Xanthorrhizol)

Disclaimer: The term "Anticancer agent 44" is not a standardized identifier for a single chemical entity. It has been used in various scientific contexts to refer to different compounds, often as an internal designation or citation number. This guide focuses on Xanthorrhizol (XNT) , a natural sesquiterpenoid that has been extensively studied for its anticancer properties and is associated with the designation "this compound" in some literature. This document provides an in-depth overview of the target identification and validation of Xanthorrhizol as a potential anticancer agent, intended for researchers, scientists, and drug development professionals.

Introduction to Xanthorrhizol (XNT)

Xanthorrhizol is a bioactive sesquiterpenoid compound extracted from the rhizome of Curcuma xanthorrhiza. It has demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and notably, anticancer effects[1]. Its potential as a therapeutic agent is underscored by its ability to modulate various cellular signaling pathways involved in carcinogenesis and tumor progression[2][3]. This guide will delve into the methodologies used to identify the molecular targets of XNT and validate its anticancer activity.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the bioactivity and pharmacokinetics of Xanthorrhizol.

Table 1: In Vitro Anticancer Activity of Xanthorrhizol

| Cell Line | Assay Type | Endpoint | Value | Reference |

| HeLa (Cervical Cancer) | Antiproliferative Assay | EC₅₀ | 6.16 µg/mL | [4] |

| Vero E6 | Antiviral Assay (SCoV2) | EC₅₀ (Intracellular RNA) | 8.26 µM | [5] |

| Vero E6 | Antiviral Assay (SCoV2) | EC₅₀ (Extracellular RNA) | 5.76 µM |

Table 2: Pharmacokinetic Properties of Xanthorrhizol in Rats (Oral Administration)

| Parameter | Description | Value | Reference |

| Cₘₐₓ | Maximum plasma concentration | 1.58 ± 0.62 µg/mL | |

| Tₘₐₓ | Time to reach Cₘₐₓ | 1.33 ± 0.20 h | |

| AUC | Area under the curve | 27.23 ± 19.65 µg·h/mL | |

| t₁/₂ | Half-life | 7.71 ± 2.89 h | |

| MRT | Mean residence time | 13.86 ± 4.06 h |

Table 3: Physicochemical and Drug-Likeness Properties of Xanthorrhizol

| Property | Value | Reference |

| Molecular Weight | 218.37 g/mol | |

| TPSA (Topological Polar Surface Area) | 20.23 Ų | |

| Rotatable Bonds | 4 | |

| Hydrogen Bond Acceptors | 1 | |

| Hydrogen Bond Donors | 1 | |

| Oral Bioavailability | 32.10% | |

| Blood-Brain Barrier Permeability | 1.64 |

Target Identification and Validation

A comprehensive computational approach was employed to identify the putative molecular targets of Xanthorrhizol. This in silico method leverages the principles of reverse docking and chemical-protein interaction prediction to screen for potential binding partners of a small molecule.

Experimental Protocol: Computational Target Fishing of Xanthorrhizol

-

Ligand Preparation: The 3D structure of Xanthorrhizol is prepared and optimized using computational chemistry software.

-

Target Database Screening: Two independent web servers, PharmMapper and DRAR-CPI , are used for target prediction. These servers match the physicochemical properties of the ligand (Xanthorrhizol) against a database of protein structures.

-

Hit Scoring and Ranking: The potential protein targets are scored and ranked based on their predicted binding affinity (e.g., Z-score).

-

Common Target Selection: The target lists from both servers are compared, and common targets with high scores are selected for further analysis. In the case of Xanthorrhizol, this resulted in the identification of 20 common putative targets.

-

Gene Ontology and Pathway Analysis: The list of common target genes is submitted to databases such as DAVID and Enrichr for Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis. This helps to elucidate the biological processes, molecular functions, and signaling pathways that are potentially modulated by Xanthorrhizol.

-

Protein-Protein Interaction (PPI) Network Construction: The identified targets are used to construct a PPI network using tools like STRING and GeneMANIA to visualize the functional associations and identify key hub genes.

-

Molecular Docking: To validate the predicted interactions, molecular docking simulations are performed between Xanthorrhizol and the identified high-priority targets.

Experimental studies have validated the anticancer effects of Xanthorrhizol and have begun to confirm the computationally predicted mechanisms of action.

Experimental Protocol: Western Blot Analysis of Apoptotic Proteins

-

Cell Culture and Treatment: HeLa cells are cultured to a suitable confluency and treated with varying concentrations of Xanthorrhizol for a specified duration.

-

Protein Extraction: Cells are lysed, and total protein is extracted and quantified.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., p53, Bax, Bcl-2).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Protocol: In Vivo Lung Metastasis Model

-

Animal Model: BALB/c mice are used for the experimental lung metastasis model.

-

Tumor Cell Injection: A suitable cancer cell line (e.g., B16-F10 melanoma) is injected intravenously to induce lung metastases.

-

Xanthorrhizol Administration: Xanthorrhizol is administered to the treatment group of mice, typically via intraperitoneal injection, at a predetermined dose and schedule.

-

Evaluation of Metastasis: After a set period, the mice are euthanized, and their lungs are harvested. The number of tumor nodules on the lung surface is counted.

-

Immunohistochemistry: Lung tissues are fixed, sectioned, and stained for the expression of metastasis-related proteins such as COX-2 and MMP-9 to investigate the mechanism of action.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Xanthorrhizol and the workflows for its target identification and validation.

Caption: Apoptotic and Survival Pathways Modulated by Xanthorrhizol.

Caption: Computational Target Fishing Workflow for Xanthorrhizol.

Caption: Logical Flow of Target Identification to Validation.

Conclusion

Xanthorrhizol has emerged as a promising natural compound with significant anticancer potential. The integrated approach of computational target fishing followed by experimental validation has been instrumental in elucidating its mechanism of action. Key identified pathways include the induction of p53-mediated apoptosis and the inhibition of pro-survival signals like the Akt/NF-κB pathway. Further preclinical and clinical studies are warranted to fully establish Xanthorrhizol as a therapeutic agent in oncology. This guide provides a foundational understanding of the target identification and validation processes for this potent anticancer agent.

References

- 1. Xanthorrhizol: a review of its pharmacological activities and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Xanthorrhizol, a potential anticancer agent, from Curcuma xanthorrhiza Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xanthorrhizol induces apoptosis via the up-regulation of bax and p53 in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Replication Inhibitory Activity of Xanthorrhizol against Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]

The Ambiguity of "Anticancer Agent 44": A Whitepaper on a Non-Specific Designation

In the landscape of oncological research, the term "anticancer agent 44" does not refer to a singular, defined chemical entity. Extensive investigation into scientific literature and databases reveals that while various novel compounds are often designated with numerical identifiers during the research and development phase, "44" has been arbitrarily assigned to numerous, unrelated molecules across a multitude of studies. This lack of a consistent, recognized "this compound" precludes the creation of a specific technical guide on its in vitro activity.

This report addresses the ambiguity surrounding "this compound" and provides an overview of how such numerical designations are used in drug discovery. It also explores the significant role of the similarly named cell surface glycoprotein, CD44, a key target in cancer therapy, which may be a source of confusion.

The Nature of Compound Numbering in Drug Discovery

In the process of discovering and developing new drugs, researchers synthesize and test vast libraries of chemical compounds. To manage these extensive collections, compounds are often assigned sequential or arbitrary numerical identifiers. These numbers serve as internal placeholders within a specific research project or publication. Consequently, "compound 44" in one study is chemically distinct from "compound 44" in another.

For instance, one study might identify "compound 44" as a potent inhibitor of a particular kinase, while another might use the same designation for a compound with a completely different structure and mechanism of action. This practice underscores the importance of referring to chemical compounds by their specific chemical names or standardized identifiers (such as IUPAC names or CAS numbers) to avoid ambiguity.

CD44: A Prominent Target in Cancer Research

The search for "this compound" frequently leads to information about CD44, a cell-surface glycoprotein that plays a crucial role in cancer cell growth, invasion, and metastasis.[1][2] CD44 is a receptor for hyaluronic acid and other components of the extracellular matrix.[1] Its interaction with these ligands activates signaling pathways that promote tumor progression and the maintenance of cancer stem cells.[1][2]

Due to its significant role in oncology, CD44 is a major focus of therapeutic development. Strategies to target CD44 include the development of monoclonal antibodies, small molecule inhibitors, and other agents that can disrupt its signaling pathways. It is plausible that the query "this compound" could be a misinterpretation or a shorthand reference to research related to the CD44 protein.

Illustrative Signaling Pathway of CD44

To provide context on the importance of CD44 in cancer, the following diagram illustrates a simplified signaling pathway associated with its activity.

Caption: Simplified CD44 signaling pathway initiated by hyaluronic acid binding.

Conclusion

While the request for a technical guide on "this compound" cannot be fulfilled due to the non-specific nature of the term, this report clarifies the common practice of numerical designation in drug discovery and highlights the potential for confusion with the well-established cancer target, CD44. For researchers and professionals in the field, it is crucial to rely on precise chemical nomenclature to ensure clear and accurate scientific communication. Future inquiries should specify the chemical name or a unique identifier to enable a focused and meaningful analysis.

References

Unraveling the Mechanism of Action of Anticancer Agent Dp44mT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) is a synthetic iron chelator that has demonstrated potent and selective anticancer activity in a variety of tumor models.[1][2] Its mechanism of action is multifaceted, extending beyond simple iron deprivation. Dp44mT forms redox-active complexes with both iron and copper, leading to the generation of reactive oxygen species (ROS) and targeting lysosomes, a critical organelle in cellular homeostasis.[2][3] This technical guide provides an in-depth overview of the effects of Dp44mT on key cell signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanism: Lysosomal Targeting and Disruption

A primary mechanism of Dp44mT's anticancer activity is its ability to target and disrupt lysosomes.[4] Dp44mT is a lysosomotropic agent, meaning it preferentially accumulates within the acidic environment of lysosomes. Inside the lysosome, Dp44mT complexes with copper, forming a redox-active compound that generates ROS. This leads to lysosomal membrane permeabilization (LMP), a critical event that releases cathepsins and other hydrolytic enzymes from the lysosomal lumen into the cytosol, ultimately triggering apoptotic cell death.

Quantitative Analysis of Dp44mT-Induced Cytotoxicity

The cytotoxic efficacy of Dp44mT has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potent anticancer activity.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) | Reference |

| MDA-MB-231 | Breast Cancer | 72 | Not specified | |

| K562 | Leukemia | Not specified | 48 ± 9 | |

| K/VP.5 | Leukemia | Not specified | 60 ± 12 | |

| HL-60 | Leukemia | 72 | Not specified | |

| MCF-7 | Breast Cancer | 72 | Not specified | |

| HCT116 | Colon Cancer | 72 | Not specified |

Modulation of Cell Signaling Pathways

Dp44mT's activity extends to the modulation of several critical cell signaling pathways, often as a consequence of lysosomal disruption and cellular stress.

Autophagy: A Dual Effect

Dp44mT has a unique dual effect on the autophagy pathway. It initially induces autophagosome synthesis, a cellular stress response. However, by causing lysosomal membrane permeabilization, Dp44mT prevents the fusion of autophagosomes with lysosomes to form functional autolysosomes. This impairment of the final stage of autophagy leads to the accumulation of autophagosomes and the autophagic substrate p62, ultimately contributing to cell death. This mechanism effectively turns a typically pro-survival pathway into a cytotoxic one.

AMPK and mTOR Signaling

Dp44mT has been shown to activate the AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. This activation can be a response to the metabolic stress induced by the agent. In some contexts, AMPK activation may initially serve as a rescue response. Concurrently, Dp44mT can inhibit the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation. The inhibition of mTOR signaling by Dp44mT is linked to the induction of apoptosis in colorectal carcinoma cells.

DNA Damage Response

Dp44mT has been reported to induce DNA damage and activate the DNA damage response pathway. This includes the phosphorylation of histone H2A.X, a marker of DNA double-strand breaks. The agent can also lead to the activation of checkpoint kinases such as Chk1 and Chk2, resulting in cell cycle arrest, typically at the G1 phase. Furthermore, Dp44mT has been shown to selectively inhibit topoisomerase IIα, an enzyme critical for DNA replication and repair, although this mechanism may be cell-type specific.

Detailed Experimental Protocols

Cell Viability Assay (Sulforhodamine B Assay)

This protocol is adapted from methodologies used to assess the antiproliferative activity of Dp44mT.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231)

-

Complete culture medium

-

Dp44mT stock solution

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

96-well plates

-

Plate reader (510 nm)

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat cells with increasing concentrations of Dp44mT for 72 hours. Include a vehicle-treated control.

-

After incubation, gently add cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Add 0.4% SRB solution to each well and incubate for 10 minutes at room temperature.

-

Quickly rinse the plates five times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 10 mM Tris base solution to each well to dissolve the bound dye.

-

Read the absorbance at 510 nm using a microplate reader.

-

Calculate the IC50 value using appropriate software.

Western Blotting for Signaling Proteins

This protocol outlines the general procedure for assessing changes in protein expression and phosphorylation states in response to Dp44mT treatment.

Materials:

-

Cancer cell lines

-

Dp44mT

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-H2A.X, anti-p-mTOR, anti-LC3B, anti-α-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Dp44mT at desired concentrations and time points.

-

Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., α-tubulin).

Lysosomal Membrane Permeabilization Assay (Acridine Orange Staining)

This protocol is based on methods to assess lysosomal integrity following Dp44mT treatment.

Materials:

-

Cancer cell lines

-

Dp44mT or its copper complex (Cu[Dp44mT])

-

Acridine orange solution (20 µmol/L)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture cells on glass coverslips or in appropriate plates.

-

Incubate cells with 20 µmol/L acridine orange for 15 minutes at 37°C to label the lysosomes.

-

Wash the cells three times with PBS.

-

Treat the cells with Dp44mT or Cu[Dp44mT] for the desired time (e.g., 30 minutes) at 37°C.

-

Observe the cells under a fluorescence microscope. Intact lysosomes will exhibit red fluorescence, while the cytosol and nucleus will show green fluorescence. A decrease in red fluorescence and an increase in diffuse green fluorescence in the cytosol indicate LMP.

-

For quantitative analysis, cells can be analyzed by flow cytometry to measure the shift in fluorescence intensity.

Conclusion

Anticancer agent Dp44mT exhibits a complex and potent mechanism of action centered on the disruption of lysosomal integrity and the subsequent modulation of critical cell signaling pathways, including autophagy, AMPK/mTOR, and the DNA damage response. Its ability to convert the pro-survival autophagy pathway into a cell death mechanism is a particularly noteworthy feature. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Dp44mT and related compounds.

References

- 1. The Iron Chelator Dp44mT Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Lysosomal membrane stability plays a major role in the cytotoxic activity of the anti-proliferative agent, di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics of Anticancer Agent 44: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of anticancer agent 44, a naphthalene-1,4-dione analogue. The information presented herein is compiled from available scientific literature to support further research and development of this compound.

Core Pharmacokinetic Parameters

The in vivo pharmacokinetic profile of compound 44 was evaluated in a murine model. Following a single oral administration, the compound exhibited rapid absorption and a short half-life. The key quantitative pharmacokinetic parameters are summarized in the table below.

| Parameter | Value | Species | Administration Route |

| Maximum Plasma Concentration (Cmax) | 696.71 nM | Mice | Oral Gavage |

| Half-life (t1/2) | 26.8 min | Mice | Oral Gavage |

Table 1: Summary of In Vivo Pharmacokinetic Parameters of Compound 44 in Mice.[1]

Experimental Protocols

The pharmacokinetic parameters listed above were determined from a study employing the following experimental protocol:

1. Animal Model and Dosing:

-

Species: Mice

-

Administration Route: Oral gavage

2. Sample Collection:

-

Blood samples were collected from the tail at regular intervals post-administration.

3. Sample Processing:

-

Collected blood was centrifuged to separate plasma.

-

Plasma proteins were precipitated by treatment with 10% methanol in acetonitrile.

4. Bioanalysis:

-

Quantification of compound 44 in plasma samples was performed using mass spectrometry.

-

A standard curve with known concentrations of compound 44 was used to determine the concentration in the experimental samples.

5. Data Analysis:

-

The resulting plasma concentration-time data was used to generate pharmacokinetic profiles and calculate parameters such as Cmax and t1/2.[1]

Visualized Experimental Workflow

The following diagram illustrates the workflow of the in vivo pharmacokinetic study of compound 44.

Identity of this compound

This compound is identified as an imidazole derivative of a naphthalene-1,4-dione scaffold.[1] It has also been referred to as "Antitumor agent-44" and "Compound 5n" in some contexts.[2] This compound has demonstrated anti-tumor activity in a lung-cancer-cell xenograft mouse model.[2]

Mechanism of Action Context

While this guide focuses on pharmacokinetics, it is noteworthy that compound 44 is part of a series of naphthalene-1,4-dione analogues designed to exploit the Warburg effect, a metabolic hallmark of many cancers. The following diagram depicts the general logical relationship of this therapeutic strategy.

References

Initial Toxicology Profile of the Anticancer Agent Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone, commonly known as Dp44mT, is a synthetic iron chelator that has demonstrated significant and selective anticancer activity in a variety of preclinical models.[1][2] As a member of the thiosemicarbazone class of compounds, its mechanism of action is multifaceted, involving the chelation of metal ions, generation of reactive oxygen species (ROS), and interaction with key cellular pathways.[2][3] This technical guide provides an in-depth summary of the initial toxicological reports for Dp44mT, focusing on its in vitro and in vivo effects, the experimental protocols used for its evaluation, and its core mechanisms of action.

Quantitative Toxicology Data

The following tables summarize the quantitative data from initial toxicological and efficacy studies of Dp44mT.

Table 1: In Vitro Cytotoxicity of Dp44mT Against Various Cell Lines

| Cell Line | Cell Type | Assay | IC50 / GI50 Value | Incubation Time | Reference |

| Cancer Cell Lines | |||||

| MDA-MB-231 | Breast Cancer | Sulforhodamine B | ~100 nM (GI50) | 48 h | [1] |

| MCF-7 | Breast Cancer | MTT | 60 nM (IC50) | 72 h | |

| SK-N-MC | Neuroepithelioma | MTT | 30 nM (IC50) | 72 h | |

| SK-Mel-28 | Melanoma | MTT | 60 nM (IC50) | 72 h | |

| HL-60 | Promyelocytic Leukemia | MTT | 2 - 9 nM (IC50) | 72 h | |

| HCT116 | Colorectal Carcinoma | MTT | 2 - 9 nM (IC50) | 72 h | |

| DMS-53 | Lung Cancer | MTT | Potent Activity | 72 h | |

| U87 | Glioblastoma | Cell Viability | <100 nM (IC50) | 24-72 h | |

| U251 | Glioblastoma | Cell Viability | <100 nM (IC50) | 24-72 h | |

| Non-Cancer Cell Lines | |||||

| MCF-12A | Normal Mammary Epithelial | Sulforhodamine B | >10 µM (GI50) | 48 h | |

| MRC-5 | Normal Lung Fibroblast | MTT | >25 µM (IC50) | 72 h | |

| H9c2 | Rat Cardiac Myoblasts | MTT | 124 ± 49 nM (IC50) | 72 h | |

| 3T3 | Mouse Fibroblasts | MTT | 157 ± 51 nM (IC50) | 72 h |

Table 2: Summary of In Vivo Efficacy and Toxicology of Dp44mT

| Animal Model | Tumor Type | Administration Route | Dosage | Key Findings | Observed Toxicities | Reference |

| Nude Mice | M109 Mouse Lung Carcinoma | Intravenous | 0.4 mg/kg/day | Reduced tumor weight to 47% of control. | At non-optimal high doses, cardiac fibrosis was observed. | |

| BALB/c nu/nu Mice | Human Pgp-expressing Xenograft | Intravenous | 0.1 or 0.2 mg/kg (5 days/week) | Potently targeted chemotherapy-resistant tumors. | Health of mice was monitored; no specific toxicities reported at these doses. | |

| Nude Mice | Oral Squamous Cell Carcinoma Xenograft | Not Specified | 0.5 mg/kg | Reduced tumor size and weight. | Not specified. | |

| Spontaneously Hypertensive Rats | N/A (Cardiotoxicity Study) | Not Specified | Not Specified | Dp44mT alone caused insignificant changes in hematological and biochemical indices. | Did not mitigate doxorubicin-induced cardiotoxicity. | |

| Wistar Rats | N/A (Pharmacokinetic Study) | Intravenous | 2 mg/kg | Rapid elimination with a half-life (T1/2) of 1.7 hours. | Not specified. |

Experimental Protocols

Detailed methodologies for key toxicological and mechanistic experiments are outlined below.

1. Antiproliferative Activity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HL-60) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of Dp44mT (e.g., from 1 nM to 100 µM) or vehicle control (DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

2. Lysosomal Membrane Permeability (LMP) Assessment

This protocol assesses the integrity of the lysosomal membrane, a key target of Dp44mT.

-

Cell Culture and Staining: Cells are cultured on glass coverslips and stained with a lysosomotropic fluorescent dye, such as Acridine Orange (AO). AO accumulates in lysosomes and fluoresces bright red, while in the cytoplasm and nucleus, it fluoresces green.

-

Compound Treatment: Cells are treated with Dp44mT or its copper complex (Cu[Dp44mT]) for a defined period (e.g., 30 minutes).

-

Microscopy: Live cells are imaged using a fluorescence microscope.

-

Analysis: Lysosomal membrane permeabilization (LMP) is indicated by the leakage of AO from the lysosomes into the cytosol, resulting in a decrease in red fluorescence and an increase in diffuse green fluorescence throughout the cell.

3. Autophagy Assessment by Western Blot

This method quantifies the level of key autophagy-related proteins.

-

Cell Lysis: Cells are treated with Dp44mT for various time points. After treatment, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against autophagy markers, such as LC3 and p62. An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The conversion of LC3-I to the lipidated, autophagosome-associated form LC3-II (indicated by a faster-migrating band) is a hallmark of autophagy induction. The accumulation of p62 can indicate impaired autophagosome degradation.

4. In Vivo Tumor Xenograft Efficacy Study

This protocol evaluates the antitumor activity of Dp44mT in a living organism.

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., Pgp-expressing KBV1 cells) are injected subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Dp44mT is administered (e.g., intravenously at 0.1-0.2 mg/kg) on a defined schedule (e.g., 5 consecutive days per week). The control group receives the vehicle alone.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). The overall health of the animals is monitored daily.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry).

-

Analysis: The antitumor efficacy is determined by comparing the tumor growth rates and final tumor weights between the treated and control groups.

Mechanisms of Action and Signaling Pathways

The cytotoxicity of Dp44mT is driven by several interconnected mechanisms, primarily centered on its ability to bind metal ions and disrupt lysosomal function.

1. Dp44mT-Induced Lysosomal Cell Death

Dp44mT readily forms complexes with intracellular metal ions, particularly copper. The resulting Cu[Dp44mT] complex is highly redox-active and preferentially accumulates in lysosomes. Within the acidic environment of the lysosome, the complex generates high levels of reactive oxygen species (ROS), which leads to lysosomal membrane permeabilization (LMP). This disruption releases hydrolytic enzymes, such as cathepsins, into the cytosol, which in turn activate the apoptotic cascade through pathways like the cleavage of Bid.

References

Technical Guide: The Role and Mechanism of Anticancer Agent 44 (AC44) in Apoptosis Induction

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anticancer Agent 44 (AC44) is a novel, synthetic small molecule designed as a targeted therapeutic agent. This document outlines the core mechanism of action of AC44, focusing on its role as a potent inducer of apoptosis in cancer cells. Preclinical data indicate that AC44 functions as a BH3 mimetic, specifically targeting the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[1][2] By inhibiting Bcl-2, AC44 disrupts the cellular balance of pro- and anti-apoptotic proteins, leading to the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[1][3][4] This guide provides an in-depth overview of its mechanism, quantitative efficacy data, and detailed protocols for key experimental validations.

Core Mechanism of Action: Bcl-2 Inhibition

The survival of many cancer cells depends on the overexpression of anti-apoptotic proteins like Bcl-2. These proteins sequester pro-apoptotic effector proteins such as BAX and BAK, preventing them from permeabilizing the outer mitochondrial membrane. AC44 is engineered to mimic the action of BH3-only proteins, the natural antagonists of Bcl-2. It binds with high affinity to a hydrophobic groove in the Bcl-2 protein, displacing pro-apoptotic proteins.

Upon liberation from Bcl-2, BAX and BAK oligomerize on the mitochondrial outer membrane, forming pores that lead to Mitochondrial Outer Membrane Permeabilization (MOMP). This event is a critical point-of-no-return in the apoptotic cascade, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol. In the cytosol, cytochrome c binds to Apoptotic Protease-Activating Factor-1 (Apaf-1), forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then proteolytically cleaves and activates executioner caspases, primarily caspase-3, which orchestrate the systematic dismantling of the cell.

Signaling Pathway Diagram

Quantitative Data Summary

The efficacy of AC44 was evaluated across multiple cancer cell lines. The following tables summarize the key quantitative findings from in vitro assays.

Table 1: In Vitro Cytotoxicity of AC44

The half-maximal inhibitory concentration (IC50) was determined following 48-hour exposure to AC44 using a standard MTT assay.

| Cell Line | Cancer Type | IC50 (µM) ± SD |

| HCT116 | Colorectal Carcinoma | 8.5 ± 0.7 |

| MCF-7 | Breast Adenocarcinoma | 12.3 ± 1.1 |

| A549 | Lung Carcinoma | 15.8 ± 1.4 |

| Jurkat | T-cell Leukemia | 5.2 ± 0.4 |

| HFF-1 | Normal Fibroblast | > 100 |

Table 2: Apoptosis Induction by AC44 in HCT116 Cells

The percentage of apoptotic cells was quantified via Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry after 24-hour treatment.

| Treatment | Concentration (µM) | Early Apoptotic (%) (Annexin V+/PI−) | Late Apoptotic (%) (Annexin V+/PI+) | Total Apoptotic (%) |

| Vehicle Control | 0 | 3.1 ± 0.5 | 1.5 ± 0.3 | 4.6 ± 0.8 |

| AC44 | 5 (IC50/2) | 18.7 ± 2.1 | 5.4 ± 0.9 | 24.1 ± 3.0 |

| AC44 | 10 (~IC50) | 45.2 ± 3.8 | 15.9 ± 1.7 | 61.1 ± 5.5 |

Table 3: Modulation of Apoptosis-Related Proteins by AC44

Relative protein expression in HCT116 cells after 24-hour treatment with AC44 (10 µM) was quantified by densitometry of Western blot bands, normalized to β-actin.

| Protein Target | Function | Relative Expression (Fold Change vs. Control) |

| Bcl-2 | Anti-apoptotic | 0.95 (No significant change) |

| Bax | Pro-apoptotic | 1.10 (No significant change) |

| Cleaved Caspase-3 | Executioner Caspase | 8.7 ± 1.2 |

| Cleaved PARP | Caspase-3 Substrate | 10.3 ± 1.5 |

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of AC44 by measuring the metabolic activity of cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of AC44 in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of AC44 (e.g., 0.1 to 100 µM). Include a vehicle-only control.

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V/PI Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed 2x10⁵ cells per well in a 6-well plate. After 24 hours, treat cells with AC44 at the desired concentrations (e.g., IC50/2 and IC50) for 24 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.

-

Protein Extraction: Treat cells as described for the apoptosis assay. After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify band intensity using imaging software and normalize to the loading control (β-actin).

Western Blot Workflow Diagram

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent by effectively inducing apoptosis in various cancer cell lines, with a favorable selectivity profile against normal cells. Its mechanism as a BH3 mimetic targeting Bcl-2 places it within a promising class of targeted cancer therapies. The provided data confirms the activation of the intrinsic apoptotic pathway, evidenced by caspase-3 and PARP cleavage.

Future research will focus on in vivo efficacy studies in xenograft models, comprehensive pharmacokinetic and pharmacodynamic profiling, and investigation into potential synergistic effects when combined with standard chemotherapeutic agents or other targeted therapies. Further studies will also aim to identify predictive biomarkers to stratify patient populations most likely to respond to AC44 treatment.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of "Anticancer Agent 44" in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

"Anticancer Agent 44" is a novel therapeutic candidate hypothesized to exert its antitumor effects by targeting the CD44 signaling pathway. CD44, a transmembrane glycoprotein, is a key player in cancer progression, including tumor initiation, growth, metastasis, and resistance to therapy.[1][2] It is a well-established marker for cancer stem cells (CSCs) in various malignancies.[3] The primary ligand for CD44 is hyaluronan (HA), and their interaction activates several downstream oncogenic signaling pathways.[1][3] These application notes provide detailed protocols for the in vivo evaluation of "this compound" in mouse models of cancer.

Mechanism of Action and Signaling Pathway

"this compound" is designed to inhibit the hyaluronan-CD44 signaling axis. The binding of hyaluronan to CD44 initiates a cascade of intracellular signals that promote cell proliferation, survival, migration, and invasion. Key signaling pathways activated downstream of CD44 include the Ras/MAPK and PI3K/AKT pathways. Furthermore, in some cancers, CD44v6, a variant isoform, is involved in the activation of the Wnt/β-catenin signaling pathway, which is crucial for maintaining cancer stem cell properties. By disrupting the HA-CD44 interaction, "this compound" is expected to attenuate these pro-tumorigenic signals.

Experimental Protocols

A systematic, phased approach is recommended for the in vivo assessment of "this compound".

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of "this compound" that can be administered without causing unacceptable toxicity in mice.

Materials:

-

"this compound"

-

Vehicle control

-

Healthy, non-tumor-bearing mice (e.g., athymic nude mice), 6-8 weeks old

-

Standard animal housing and monitoring equipment

Procedure:

-

Animal Acclimatization: Acclimate mice for at least one week before the start of the experiment.

-

Group Allocation: Randomly assign mice to dose-escalation cohorts (n=3-5 mice per cohort).

-

Dosing: Administer "this compound" via the intended clinical route (e.g., intraperitoneal, oral gavage). Start with a low dose and escalate in subsequent cohorts.

-

Monitoring: Monitor mice daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance. Body weight should be recorded at least twice weekly.

-

Endpoint: The MTD is defined as the dose level at which no more than 10% of mice exhibit signs of severe toxicity or a body weight loss exceeding 20%.

Protocol 2: Tumor Growth Inhibition Study in Xenograft Models

Objective: To evaluate the antitumor efficacy of "this compound" in a subcutaneous xenograft mouse model.

Materials:

-

CD44-positive human cancer cell line (e.g., COLO201, NUGC-4 for colorectal and gastric cancer, respectively)

-

Athymic nude mice, 6-8 weeks old

-

"this compound" at predetermined doses (based on MTD study)

-

Vehicle control

-

Positive control (standard-of-care chemotherapy)

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells during their logarithmic growth phase.

-

Resuspend cells in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor mice for tumor development.

-

Once tumors are palpable (e.g., 100-150 mm³), randomize mice into treatment groups.

-

-

Treatment Administration:

-

Administer "this compound", vehicle, or positive control according to the planned schedule (e.g., twice weekly intraperitoneal injections).

-

-

Tumor Measurement:

-

Measure tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

-

Endpoint:

-

Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size (e.g., >2000 mm³).

-

Euthanize mice and excise tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Data Presentation

Quantitative data from in vivo studies should be summarized in tables for clear comparison.

Table 1: Example Dosage and Administration for "this compound" in Xenograft Models

| Treatment Group | Agent | Dose (per mouse) | Administration Route | Dosing Schedule | Reference |

| 1 | Vehicle Control | - | Intraperitoneal | Days 7 and 14 post-inoculation | N/A |

| 2 | "this compound" (Low Dose) | 100 µg | Intraperitoneal | Days 7 and 14 post-inoculation | |

| 3 | "this compound" (High Dose) | 200 µg | Intraperitoneal | Days 7 and 14 post-inoculation | |

| 4 | Positive Control | Varies | Varies | Varies | N/A |

Table 2: Example Tumor Growth Inhibition Data

| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 8 | 1500 ± 150 | 0 |

| "this compound" (100 µg) | 8 | 800 ± 120 | 46.7 |

| "this compound" (200 µg) | 8 | 500 ± 90 | 66.7 |

| Positive Control | 8 | Varies | Varies |

Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of "this compound" and to assess its effect on the target pathway in tumors.

Procedure:

Pharmacokinetics (PK):

-

Administer a single dose of "this compound" to non-tumor-bearing mice.

-

Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.

-

Analyze plasma concentrations of "this compound" using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamics (PD):

-

Use tumor-bearing mice from the efficacy studies.

-

Collect tumor tissue at different time points after the final dose of "this compound".

-

Analyze the expression or phosphorylation status of downstream targets in the CD44 pathway (e.g., p-AKT, p-ERK) using methods like Western blotting or immunohistochemistry.

-

Correlate the changes in these biomarkers with drug exposure levels and antitumor activity.

These protocols provide a comprehensive framework for the in vivo evaluation of "this compound." A thorough assessment of its MTD, efficacy, dose-response, and PK/PD profile is essential for advancing this promising anti-CD44 therapeutic candidate towards clinical development. The experimental design should be adapted based on the specific properties of the agent and the cancer models being investigated.

References

- 1. The biology and role of CD44 in cancer progression: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor activities of anti‑CD44 monoclonal antibodies in mouse xenograft models of esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Hyaluronan/CD44 Axis: A Double-Edged Sword in Cancer [mdpi.com]

"Anticancer agent 44" solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the handling, preparation, and experimental use of the novel investigational compound, Anticancer Agent 44. The protocols outlined below are intended to assist researchers in evaluating its solubility, in vitro efficacy, and mechanism of action.

Solubility of this compound

The solubility of this compound has been characterized in several common laboratory solvents. Due to its hydrophobic nature, it exhibits poor aqueous solubility, a common characteristic for many small molecule anticancer compounds[1]. As with many chemotherapeutic drugs, achieving adequate solubility is critical for administration, particularly for intravenous routes, to ensure predictable pharmacokinetics[1]. The following table summarizes the solubility data.

| Solvent | Concentration (mg/mL) | Molarity (mM) for MW=412.39 g/mol | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | > 50 | > 121.2 | 25 |

| Ethanol | ~10 | ~24.2 | 25 |

| Methanol | ~5 | ~12.1 | 25 |

| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 | < 0.24 | 25 |

Note: The molecular weight of this compound is 412.39 g/mol [2]. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO. Subsequent dilutions should be made in cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%). Many anticancer drugs with low water solubility are formulated using co-solvents or nanotechnology to improve their delivery[1].

Preparation of Stock Solutions

Proper preparation of stock solutions is crucial for accurate and reproducible experimental results.

Materials:

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated pipettes

Protocol:

-

Determine the desired concentration for the stock solution (e.g., 10 mM).

-

Calculate the required mass of this compound using its molecular weight (412.39 g/mol )[2].

-

Carefully weigh the calculated amount of this compound powder and transfer it to a sterile tube or vial.

-

Add the calculated volume of sterile DMSO to achieve the desired concentration.

-

Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

-

Store the stock solution in small aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks). Protect from light.

Experimental Protocols: In Vitro Assays

A step-wise approach from in vitro to in vivo experiments is standard for evaluating new anticancer agents. The following are key in vitro assays to assess the efficacy of this compound.

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, A549, PC-3)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Table of Expected IC50 Values:

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| PC-3 | Prostate Cancer | 4.65 |

| HT-29 | Colon Cancer | >100 |

| HeLa | Cervical Cancer | >100 |

| HepG2 | Liver Cancer | >100 |

Note: The above data is based on a study of a similar class of compounds and indicates a specific effect on prostate cancer cells.

This assay quantifies the induction of apoptosis by this compound.

Materials:

-

Target cancer cell line (e.g., PC-3)

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat the cells with various concentrations of this compound (e.g., IC50 and 2 x IC50) for 24-48 hours.

-

Harvest the cells, including any floating cells, and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the samples using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.